

Protocol for labeling proteins with F594-1001

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Compound of Interest

Compound Name: F594-1001

Cat. No.: B12364929

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Application Note and Protocol for Protein Labeling with **F594-1001** (assumed to be Alexa Fluor™ 594)

Disclaimer: The specific product "**F594-1001**" was not found in public documentation. This protocol is based on the properties and procedures for Alexa Fluor™ 594 succinimidyl ester, a widely used fluorescent dye with a "594" designation, which is presumed to be the intended product. Researchers should verify the identity and reactivity of their specific labeling reagent.

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with **F594-1001**, a fluorescent dye presumed to be analogous to Alexa Fluor™ 594. This bright, photostable, red-fluorescent dye is ideal for creating fluorescently-labeled proteins for use in various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.[1][2] The protocol is optimized for labeling proteins, such as IgG antibodies, with primary amines.[3][4] The reactive succinimidyl ester group of the dye efficiently couples to primary amines (e.g., on lysine residues) on the protein to form a stable amide bond.[3][5]

Product Information and Specifications

The spectral properties of the presumed **F594-1001** (Alexa Fluor™ 594) are critical for experimental design, particularly for multiplexing experiments and selecting appropriate filter sets for imaging.

Property	Value	Reference
Excitation Maximum (Ex)	590 nm	[1][6]
Emission Maximum (Em)	617 nm	[1][3]
Molar Extinction Coefficient	~73,000 - 90,000 cm ⁻¹ M ⁻¹ at 590 nm	[3][7]
Quantum Yield	~0.66	[1]
Recommended Laser Lines	561 nm or 594 nm	[2]
Molecular Weight (NHS ester)	~820 Da	[3]

Required Materials

Materials Provided (based on a typical labeling kit)

- **F594-1001** (presumed Alexa Fluor™ 594) succinimidyl ester
- Reaction Buffer (e.g., 1 M sodium bicarbonate, pH ~8.3)
- Purification Resin (e.g., size-exclusion chromatography resin)
- Purification Columns

Materials Required but Not Provided

- Protein to be labeled (in an amine-free buffer)
- Phosphate-buffered saline (PBS)
- Anhydrous dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes
- Pipettes and tips
- Spectrophotometer or NanoDrop

- Collection tubes
- Stabilizing protein (e.g., BSA, optional for storage)

Experimental Protocols

Protein Preparation

For optimal labeling, the protein must be in a buffer free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the dye.[\[3\]](#)[\[8\]](#)

- If the protein is in an incompatible buffer, dialyze it extensively against PBS, pH 7.4.
- The recommended protein concentration is 1-2 mg/mL.[\[3\]](#)[\[9\]](#) If the protein concentration is higher, dilute it with PBS.

Dye Preparation

The reactive dye is sensitive to moisture.

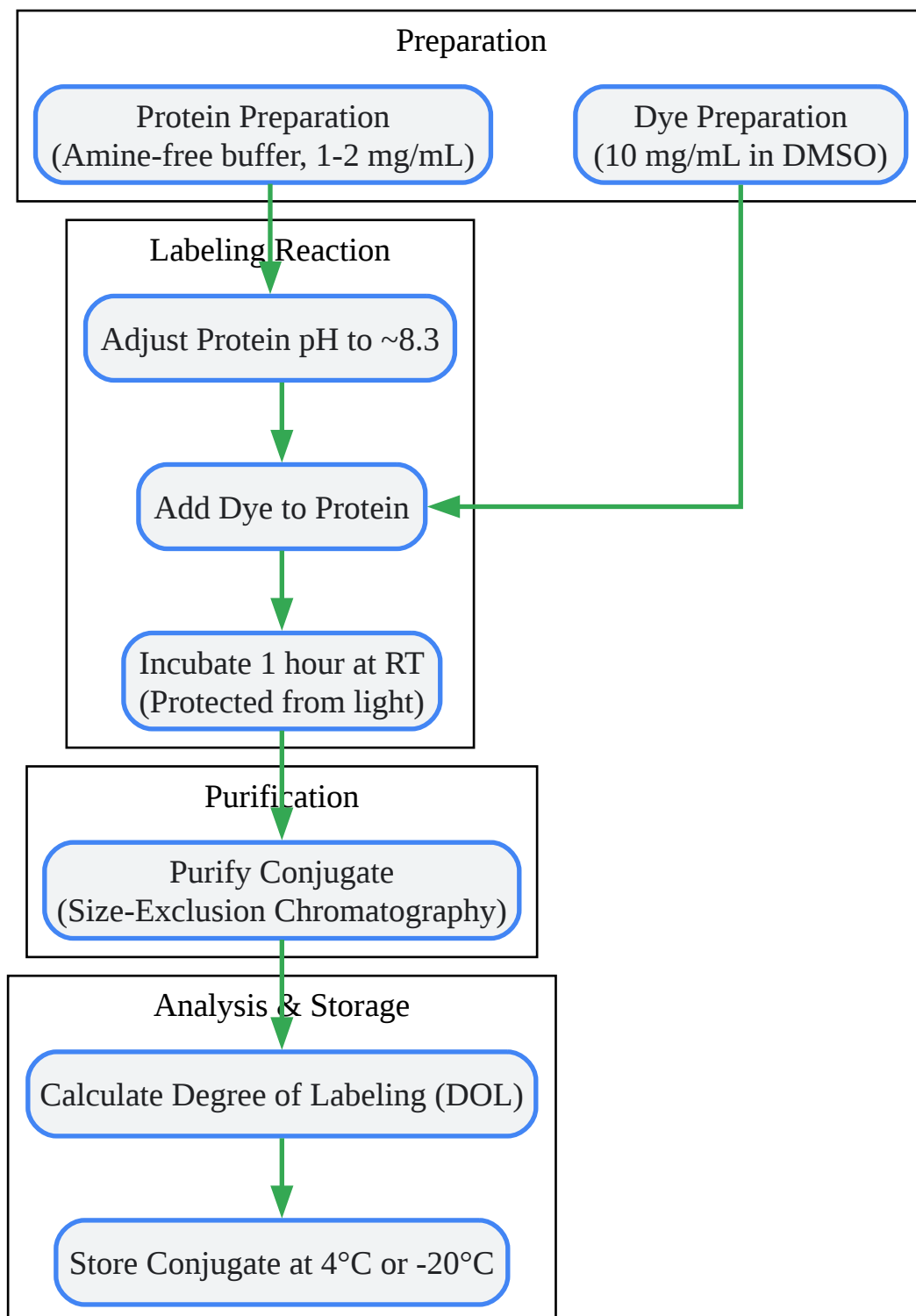
- Allow the vial of **F594-1001** succinimidyl ester to equilibrate to room temperature before opening.
- Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

Protein Labeling Reaction

The reaction between the succinimidyl ester and the primary amines on the protein is pH-dependent, with an optimal pH range of 8.3-8.5.[\[5\]](#)[\[10\]](#)

- Transfer the desired amount of protein solution to a reaction tube.
- Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.[\[3\]](#)
- Add the calculated amount of **F594-1001** dye stock solution to the protein solution. The optimal dye:protein molar ratio should be determined experimentally but typically ranges from 3:1 to 10:1 for antibodies.[\[11\]](#)[\[12\]](#)

- Mix the reaction gently by pipetting up and down.
- Incubate the reaction for 1 hour at room temperature, protected from light.[3]



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Caption: Experimental workflow for protein labeling.

Purification of the Labeled Protein

It is crucial to remove any unreacted dye from the labeled protein.

- Equilibrate a size-exclusion purification column with PBS.
- Apply the reaction mixture to the top of the resin bed.
- Elute the labeled protein with PBS. The brightly colored, labeled protein will separate from the smaller, unreacted dye molecules.
- Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 590 nm (A₅₉₀).
- Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
 - Protein Conc. (M) = $[A_{280} - (A_{590} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Alexa Fluor™ 594, CF₂₈₀ is ~0.56).[9]
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 cm⁻¹M⁻¹ for IgG).[9]
- Calculate the DOL:
 - $DOL = A_{590} / (\epsilon_{\text{dye}} \times \text{Protein Conc. (M)})$

- Where ϵ_{dye} is the molar extinction coefficient of the dye at 590 nm ($\sim 73,000 \text{ cm}^{-1}\text{M}^{-1}$).
[3]

For IgG antibodies, a DOL of 3-6 is generally considered optimal.[8][9]

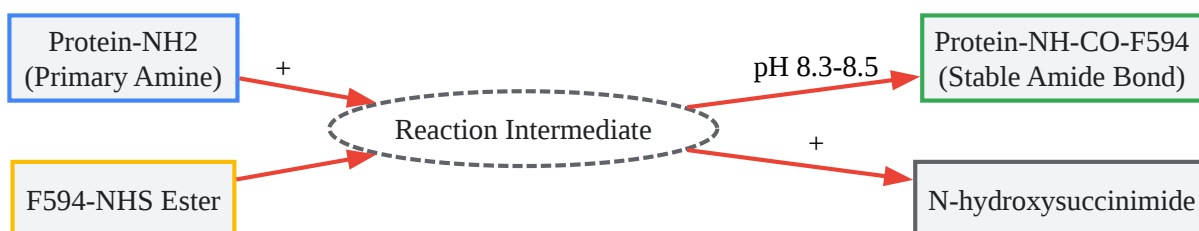
Parameter	Symbol	Value for IgG & AF594
Protein Extinction Coeff.	$\epsilon_{\text{protein}}$	$\sim 203,000 \text{ cm}^{-1}\text{M}^{-1}$
Dye Extinction Coeff.	ϵ_{dye}	$\sim 73,000 \text{ cm}^{-1}\text{M}^{-1}$
Correction Factor (280 nm)	CF280	~ 0.56
Optimal DOL for IgG	DOL	3 - 6

Storage of Labeled Protein

Store the labeled protein at 4°C for short-term storage or at -20°C in small aliquots for long-term storage, protected from light.[3] If the final protein concentration is less than 1 mg/mL, consider adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL.[3]

Signaling Pathway and Reaction Chemistry

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the N-hydroxysuccinimide (NHS) ester of the dye. This results in the formation of a stable amide bond and the release of NHS.

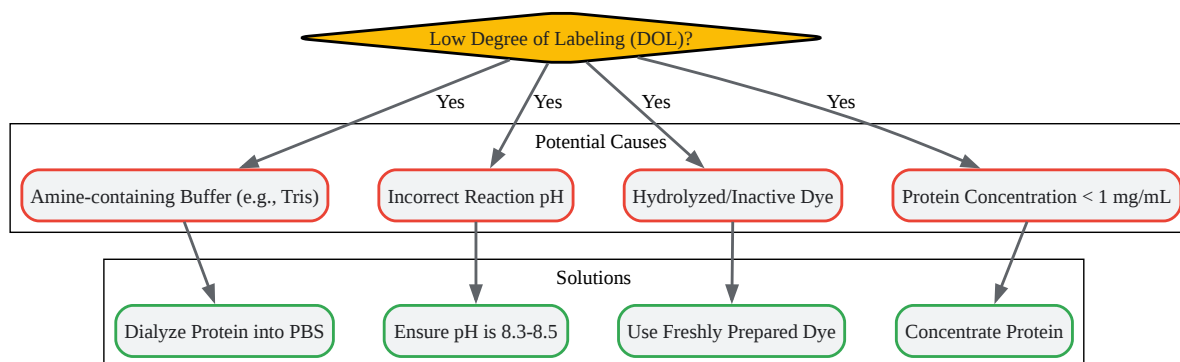


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Caption: Amine-reactive labeling chemistry.

Troubleshooting

This diagram outlines potential issues and solutions during the labeling process.



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Caption: Troubleshooting low labeling efficiency.

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